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molecular formula C6H6ClNO3S B8493008 3-Chloro-4-sulfomethylpyridine CAS No. 132685-20-2

3-Chloro-4-sulfomethylpyridine

Cat. No. B8493008
M. Wt: 207.64 g/mol
InChI Key: FLAKMKQGUKPCMJ-UHFFFAOYSA-N
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Patent
US04952397

Procedure details

A suspension of sodium sulfite (75.90 g, 0.602 mol) in a solution of water (240 ml) and ethanol (60 ml) was treated at ambient temperature with solid 3-chloro-3-chloromethylpyridine hydrochloride (59.77g, 0.301 mol). The resulting mixture was heated in an oil bath to reflux.
Quantity
75.9 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
3-chloro-3-chloromethylpyridine hydrochloride
Quantity
59.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+].[Na+].O.Cl.[Cl:9][C:10]1(CCl)[CH:15]=[CH:14][CH:13]=[N:12][CH2:11]1.[CH2:18](O)C>>[Cl:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][C:15]=1[CH2:18][S:1]([OH:4])(=[O:3])=[O:2] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
75.9 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
240 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
3-chloro-3-chloromethylpyridine hydrochloride
Quantity
59.77 g
Type
reactant
Smiles
Cl.ClC1(CN=CC=C1)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux

Outcomes

Product
Name
Type
Smiles
ClC=1C=NC=CC1CS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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